molecular formula C19H21NO5 B8677195 Methyl 3-(3,4-dimethoxyphenyl)-3-(phenylformamido)propanoate

Methyl 3-(3,4-dimethoxyphenyl)-3-(phenylformamido)propanoate

Cat. No. B8677195
M. Wt: 343.4 g/mol
InChI Key: MWNBESDGUNCYLH-UHFFFAOYSA-N
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Patent
US06046221

Procedure details

To an ice bath cooled stirred suspension of methyl 3-amino-3-(3,4-dimethoxyphenyl)propionate hydrochloride (0.689 grams, 2.50 mmol) and triethylamine (0.7 milliliters, 5 mmol) in 15 milliliters of tetrahydrofuran was added 0.3 milliliters of benzoyl chloride (2.6 mmol). The cooling bath was removed after 15 minutes and the mixture stirred for an additional 45 minutes. The reaction mixture was then diluted with 15 milliliters of brine and 15 milliliters of water and then partially concentrated in vacuo to remove the tetrahydrofuran. The reaction slurry was filtered, the solid air-dried, then dried in vacuo (60° C., <1 mm) to afford 0.86 g (100%) of the product as a white powder: 1H NMR (dmso-d6, 250 MHz) δ 8.84 (d, J=8.3 Hz, 1 H, NH), 7.83 (m, 2 H, Ar), 7.60-7.35 (m, 3 H, Ar), 7.06 (s, 1 H, Ar), 6.90 (m, 2 H, Ar), 5.50-5.30 (m, 1 H, CHN), 3.75 (s, 3 H, OCH3), 3.72 (s, 3 H, OCH3), 3.46 (s, 3 H, CO2CH3), 3.05-2.75 (m, 2 H, CH,); 13C NMR (dmso-d6) δ 17 165.6, 148.6, 147.9, 134.9, 134.5, 131.2, 128.3, 127.3, 118.5, 111.6, 110.6, 55.5, 55.5, 51.4, 49.7, 40.6. Anal. Calcd for C19H21,NO5. Theoretical C, 66.46; H, 6.16; N, 4.08. Found C, 66.22; H, 6.05; N, 3.98.
Quantity
0.689 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[CH2:4][C:5]([O:7][CH3:8])=[O:6].C(N(CC)CC)C.[C:26](Cl)(=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O1CCCC1>[C:26]([NH:2][CH:3]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[CH2:4][C:5]([O:7][CH3:8])=[O:6])(=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.689 g
Type
reactant
Smiles
Cl.NC(CC(=O)OC)C1=CC(=C(C=C1)OC)OC
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To an ice bath cooled
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed after 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture stirred for an additional 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with 15 milliliters of brine and 15 milliliters of water
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
The reaction slurry was filtered
CUSTOM
Type
CUSTOM
Details
the solid air-dried
CUSTOM
Type
CUSTOM
Details
dried in vacuo (60° C., <1 mm)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC(CC(=O)OC)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.